Cas no 62263-12-1 (methyl 4-(trifluoroacetyl)benzoate)

Methyl 4-(trifluoroacetyl)benzoate is a fluorinated aromatic ester with significant utility in organic synthesis and pharmaceutical intermediates. Its trifluoroacetyl group enhances electrophilic reactivity, making it valuable for introducing trifluoromethylated motifs into target molecules. The compound exhibits excellent stability under standard conditions, facilitating handling and storage. Its ester functionality allows for further derivatization, while the electron-withdrawing trifluoroacetyl group promotes selective reactions in nucleophilic substitutions or cross-coupling processes. This reagent is particularly useful in the preparation of fluorinated analogs of bioactive compounds, leveraging the metabolic stability and lipophilicity imparted by the CF3 group. It is commonly employed in medicinal chemistry and material science research.
methyl 4-(trifluoroacetyl)benzoate structure
62263-12-1 structure
Product name:methyl 4-(trifluoroacetyl)benzoate
CAS No:62263-12-1
MF:C10H7F3O3
MW:232.15598
CID:451865
PubChem ID:11107195

methyl 4-(trifluoroacetyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-(trifluoroacetyl)-, methyl ester
    • methyl 4-(2,2,2-trifluoroacetyl)benzoate
    • methyl 4-(trifluoroacetyl)benzoate
    • LRHOYBJCPJPNSG-UHFFFAOYSA-N
    • DTXSID50455465
    • Methyl4-(2,2,2-trifluoroacetyl)benzoate
    • 4-Trifluoroacetylbenzoic acid methyl ester
    • EN300-1928102
    • 62263-12-1
    • SCHEMBL13037417
    • Inchi: InChI=1S/C10H7F3O3/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5H,1H3
    • InChI Key: LRHOYBJCPJPNSG-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F

Computed Properties

  • Exact Mass: 232.03471
  • Monoisotopic Mass: 232.03472857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37

methyl 4-(trifluoroacetyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1928102-0.5g
methyl 4-(trifluoroacetyl)benzoate
62263-12-1
0.5g
$616.0 2023-09-17
Enamine
EN300-1928102-0.25g
methyl 4-(trifluoroacetyl)benzoate
62263-12-1
0.25g
$591.0 2023-09-17
Enamine
EN300-1928102-5.0g
methyl 4-(trifluoroacetyl)benzoate
62263-12-1
5g
$2525.0 2023-05-31
Enamine
EN300-1928102-10.0g
methyl 4-(trifluoroacetyl)benzoate
62263-12-1
10g
$3746.0 2023-05-31
Enamine
EN300-1928102-0.05g
methyl 4-(trifluoroacetyl)benzoate
62263-12-1
0.05g
$539.0 2023-09-17
Enamine
EN300-1928102-2.5g
methyl 4-(trifluoroacetyl)benzoate
62263-12-1
2.5g
$1260.0 2023-09-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1637632-1g
Methyl 4-(2,2,2-trifluoroacetyl)benzoate
62263-12-1 98%
1g
¥4438.00 2024-05-06
Enamine
EN300-1928102-0.1g
methyl 4-(trifluoroacetyl)benzoate
62263-12-1
0.1g
$565.0 2023-09-17
Enamine
EN300-1928102-5g
methyl 4-(trifluoroacetyl)benzoate
62263-12-1
5g
$1862.0 2023-09-17
Enamine
EN300-1928102-1g
methyl 4-(trifluoroacetyl)benzoate
62263-12-1
1g
$642.0 2023-09-17

Additional information on methyl 4-(trifluoroacetyl)benzoate

Comprehensive Guide to Methyl 4-(Trifluoroacetyl)benzoate (CAS No. 62263-12-1): Properties, Applications, and Industry Insights

Methyl 4-(trifluoroacetyl)benzoate (CAS No. 62263-12-1) is a specialized organic compound widely recognized for its unique chemical properties and versatility in synthetic chemistry. This ester derivative, featuring a trifluoroacetyl group, has garnered significant attention in pharmaceutical, agrochemical, and material science research. Its molecular structure combines the reactivity of a benzoate ester with the electron-withdrawing effects of the trifluoromethyl moiety, making it a valuable intermediate for advanced synthesis.

In recent years, the demand for fluorinated compounds like methyl 4-(trifluoroacetyl)benzoate has surged due to their enhanced stability, bioavailability, and metabolic resistance—properties highly sought after in drug development. Researchers frequently search for "trifluoroacetylbenzoate applications" or "CAS 62263-12-1 synthesis methods," reflecting its growing relevance in medicinal chemistry and catalysis. The compound’s role in constructing heterocyclic frameworks or modifying bioactive molecules aligns with trends in green chemistry and sustainable synthesis.

The physicochemical profile of methyl 4-(trifluoroacetyl)benzoate includes a molecular weight of 232.15 g/mol and a characteristic melting point range of 45–48°C. Its solubility in organic solvents like dichloromethane and tetrahydrofuran facilitates its use in multistep reactions. Analytical techniques such as NMR spectroscopy and HPLC are commonly employed to verify its purity, a critical factor for industries prioritizing "high-purity chemical intermediates."

From an industrial perspective, 62263-12-1 is often utilized in the production of liquid crystal materials and organic electronic components, addressing the rising demand for flexible displays and optoelectronic devices. Innovators exploring "fluorinated aromatic esters" or "benzoate derivatives in OLEDs" will find this compound particularly relevant. Its compatibility with cross-coupling reactions further expands its utility in designing functional polymers.

Environmental and safety considerations for methyl 4-(trifluoroacetyl)benzoate adhere to standard laboratory protocols. While not classified as hazardous under major regulatory frameworks, proper handling with personal protective equipment (PPE) is recommended. The compound’s stability under inert atmospheres makes it suitable for large-scale manufacturing, a topic frequently queried as "scaling up trifluoroacetylbenzoate production."

Future research directions may explore its potential in bioconjugation or as a protease inhibitor scaffold, aligning with trends in targeted drug delivery. As the scientific community emphasizes atom-efficient synthesis, the role of CAS 62263-12-1 in C–F bond activation strategies could unlock novel applications. For suppliers and distributors, optimizing "cost-effective routes to methyl 4-(trifluoroacetyl)benzoate" remains a key focus area.

In summary, methyl 4-(trifluoroacetyl)benzoate (CAS No. 62263-12-1) exemplifies the intersection of structural innovation and practical utility in modern chemistry. Its adaptability across disciplines—from pharmaceutical intermediates to advanced materials—ensures its continued prominence in both academic and industrial settings.

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